6-phosphonohexanoic Acid 6-phosphonohexanoic Acid 6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces. It has carboxylic groups that facilitate the grafting of the surface atoms while the phosphonic groups allow the surface modification of the substrate material.

Brand Name: Vulcanchem
CAS No.: 5662-75-9
VCID: VC1874296
InChI: InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11)
SMILES: C(CCC(=O)O)CCP(=O)(O)O
Molecular Formula: C6H13O5P
Molecular Weight: 196.14 g/mol

6-phosphonohexanoic Acid

CAS No.: 5662-75-9

Cat. No.: VC1874296

Molecular Formula: C6H13O5P

Molecular Weight: 196.14 g/mol

* For research use only. Not for human or veterinary use.

6-phosphonohexanoic Acid - 5662-75-9

Specification

CAS No. 5662-75-9
Molecular Formula C6H13O5P
Molecular Weight 196.14 g/mol
IUPAC Name 6-phosphonohexanoic acid
Standard InChI InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11)
Standard InChI Key SYFTUNQVCGSBOV-UHFFFAOYSA-N
SMILES C(CCC(=O)O)CCP(=O)(O)O
Canonical SMILES C(CCC(=O)O)CCP(=O)(O)O

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-phosphonohexanoic acid is essential for researchers and industry professionals working with this compound. These properties determine its behavior in various applications and inform proper handling procedures.

Basic Physical Properties

The following table summarizes the key physical and chemical properties of 6-phosphonohexanoic acid:

PropertyValue
CAS Number5662-75-9
Molecular FormulaC₆H₁₃O₅P
Molecular Weight196.14 g/mol
Physical StateWhite solid
Melting Point98-104°C
Boiling Point447.3±47.0°C at 760 mmHg
Density1.4±0.1 g/cm³
Flash Point224.3±29.3°C
LogP-1.47
Exact Mass196.050064
Vapor Pressure0.0±2.3 mmHg at 25°C
Index of Refraction1.497

6-Phosphonohexanoic acid appears as a white solid at room temperature with a relatively high melting point range of 98-104°C . Its high boiling point of approximately 447.3°C at standard pressure indicates strong intermolecular forces, likely due to hydrogen bonding between the phosphonic and carboxylic acid groups . The negative LogP value (-1.47) suggests good water solubility, which is expected for a compound containing two acidic functional groups .

Chemical Reactivity

The chemical reactivity of 6-phosphonohexanoic acid is primarily dictated by its two acidic functional groups: the phosphonic acid and the carboxylic acid. The phosphonic acid group (P(=O)(OH)₂) is more acidic than the carboxylic acid group (COOH), which influences its behavior in solution and its ability to form complexes with metal ions .

In aqueous solutions, 6-phosphonohexanoic acid exists predominantly in its ionic form, with the phosphonic acid group typically deprotonated first . This ionization pattern affects its binding properties and its ability to form self-assembled monolayers on various surfaces.

The compound can form stable complexes with metal ions, particularly through the phosphonic acid moiety, which has a strong affinity for metal oxides and other metal-containing surfaces . This property makes it useful as a ligand in coordination chemistry and in surface modification applications.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 6-phosphonohexanoic acid, with the most common starting from 6-bromohexanoic acid. Understanding these synthesis methods is important for researchers seeking to produce or modify this compound for specific applications.

Synthesis from 6-Bromohexanoic Acid

One established method for synthesizing 6-phosphonohexanoic acid involves a multi-step reaction starting from 6-bromohexanoic acid . This synthetic route typically involves three main steps:

  • First step: Reaction with 4-methylbenzenesulfonic acid under heating conditions, yielding approximately 92% of the intermediate product .

  • Second step: A reaction conducted at 160°C for 48 hours, resulting in approximately 84% yield of the next intermediate .

  • Final step: Treatment with aqueous HCl under heating conditions to produce the final 6-phosphonohexanoic acid product .

This synthetic approach, as reported by Swierczek et al. in the Journal of Medicinal Chemistry (2003), provides a reliable method for preparing 6-phosphonohexanoic acid in laboratory settings .

Alternative Preparation Methods

An alternative preparation method involves the transesterification of hexanediol with a phosphoric triester to yield ester derivatives of 6-phosphonohexanoic acid . These ester derivatives can subsequently be hydrolyzed with acid to produce pure 6-phosphonohexanoic acid .

This approach may offer advantages in certain contexts, particularly when starting materials other than 6-bromohexanoic acid are more readily available. The specific reaction conditions and yields for this alternative method suggest opportunities for further research and optimization.

Applications in Research and Industry

6-Phosphonohexanoic acid has found diverse applications across multiple fields of research and industry, leveraging its unique structural features and chemical properties.

Use in Organic Synthesis

6-Phosphonohexanoic acid serves as an important building block in organic synthesis . Its bifunctional nature, with both phosphonic and carboxylic acid groups, allows for selective reactions at either end of the molecule. This makes it valuable for the synthesis of more complex organic compounds, particularly those requiring precise spatial arrangements of functional groups.

The compound's utility in organic synthesis extends to the preparation of organometallic compounds such as metal phosphonates . These derivatives have applications in catalysis, materials science, and other fields where controlled metal-organic interfaces are important.

Surface Modification and Self-Assembled Monolayers

One of the most significant applications of 6-phosphonohexanoic acid is in the formation of self-assembled monolayers (SAMs) on various surfaces . The phosphonic acid group has a strong affinity for metal oxide surfaces, allowing the molecule to bind firmly while orienting the carboxylic acid group outward from the surface.

This property enables the creation of functionalized surfaces with controlled chemical properties, which is valuable in:

  • Biosensor development

  • Corrosion protection

  • Adhesion promotion

  • Surface wettability modification

  • Interface engineering for electronic and optical devices

The ability to form well-ordered monolayers with exposed carboxylic acid groups makes 6-phosphonohexanoic acid particularly useful for subsequent attachment of biomolecules and other functional entities to surfaces.

Ligand in Complex Formation

6-Phosphonohexanoic acid functions as an effective ligand for metal ions, forming stable complexes through coordination of the phosphonic acid and, potentially, the carboxylic acid groups . This capability has been exploited in various applications including:

  • Catalyst development

  • Metal ion sequestration

  • Preparation of metal phosphonate materials

  • Development of coordination polymers with unique properties

The specific binding characteristics and stability constants of 6-phosphonohexanoic acid complexes with different metal ions represent an area for potential further research and development.

Biomedical Applications

Recent research has revealed promising biomedical applications for 6-phosphonohexanoic acid, particularly in the development of advanced biosensing platforms.

Immunosensor Development

One of the most notable biomedical applications of 6-phosphonohexanoic acid is in the fabrication of immunosensors. Researchers have developed a sensitive and label-free impedimetric immunosensor based on 6-phosphonohexanoic acid modified indium tin oxide (ITO) electrodes for the detection of interleukin-8 (IL-8) in human serum and saliva .

This research marked the first use of 6-phosphonohexanoic acid in a cancer biomarker sensing platform . The detection principle of this immunosensor was based on monitoring the specific interaction between anti-IL-8 antibody and IL-8 antigen, with 6-phosphonohexanoic acid serving as the crucial interface material .

Detection of Biomarkers

The immunosensor developed using 6-phosphonohexanoic acid demonstrated impressive analytical performance:

  • A wide linear detection range from 0.02 pg/mL to 3 pg/mL of IL-8

  • A remarkably low detection limit of 6 fg/mL

  • Good specificity, stability, and reproducibility

These characteristics make the 6-phosphonohexanoic acid-based platform highly promising for the sensitive detection of cancer biomarkers and potentially other disease markers in clinical samples.

The researchers employed various analytical techniques to characterize the sensor:

  • Scanning electron microscopy (SEM)

  • SEM-energy dispersive X-ray spectroscopy (EDX)

  • Atomic force microscopy (AFM)

  • Electrochemical impedance spectroscopy (EIS)

  • Cyclic voltammetry (CV)

  • Single frequency impedance (SFI)

Additionally, Fourier-transform infrared spectroscopy (FTIR) and Raman Spectroscopy were used to confirm the immobilization of antibodies on the electrode surface . This comprehensive characterization validated the effectiveness of 6-phosphonohexanoic acid as an interface material for electrochemical biosensor fabrication.

Market Analysis and Trends

Understanding the market landscape for 6-phosphonohexanoic acid provides valuable context for researchers, manufacturers, and potential investors interested in this compound.

Current Market Status

There is an active market for 6-phosphonohexanoic acid, with multiple suppliers offering the compound at various purities and quantities. For example, one supplier (Aaron Chemicals) offers the compound in quantities ranging from 100mg to 1g, with prices from $24.00 to $76.00, depending on the quantity .

The compound is available from chemical suppliers globally, indicating its relevance in current research and industrial applications. The market presence spans across regions including Europe, Asia, and North America, as mentioned in the market research report information .

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